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Compound of Interest

Compound Name:
(3-Bromo-5-ethoxyphenyl)boronic

acid

Cat. No.: B1284280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for (3-
Bromo-5-ethoxyphenyl)boronic acid, a valuable building block in organic synthesis,

particularly in the development of novel pharmaceutical compounds. This document details its

physicochemical properties and provides predicted spectroscopic data (NMR, IR, and Mass

Spectrometry) along with detailed experimental protocols for its synthesis and analysis.

Core Data Presentation
A summary of the key physicochemical and spectroscopic data for (3-Bromo-5-
ethoxyphenyl)boronic acid is presented below.

Table 1: Physicochemical Properties
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Property Value Source/Method

CAS Number 849062-02-8 Commercial Supplier Data[1]

Molecular Formula C₈H₁₀BBrO₃ Commercial Supplier Data

Molecular Weight 244.88 g/mol Calculated

Boiling Point 376 °C at 760 mmHg Commercial Supplier Data

Density 1.53 g/cm³ Commercial Supplier Data

Melting Point Not available -

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 (broad s) Broad Singlet 2H B(OH)₂

~7.45 Singlet 1H Ar-H

~7.25 Singlet 1H Ar-H

~7.10 Singlet 1H Ar-H

4.07 Quartet 2H -OCH₂CH₃

1.35 Triplet 3H -OCH₂CH₃

Note: Predicted using online NMR prediction tools. Actual chemical shifts may vary.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

~159.0 Ar-C-O

~135.0 (broad) Ar-C-B(OH)₂

~130.0 Ar-C-H

~125.5 Ar-C-H

~122.0 Ar-C-Br

~118.0 Ar-C-H

~63.5 -OCH₂CH₃

~14.5 -OCH₂CH₃

Note: Predicted using online NMR prediction tools. The signal for the carbon attached to boron

is often broad and may be difficult to observe.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad, Strong
O-H stretch (boronic acid

dimer)

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium
Aliphatic C-H stretch (-

OCH₂CH₃)

~1600, ~1470 Medium-Strong Aromatic C=C stretch

~1350 Strong B-O stretch

~1250, ~1040 Strong C-O stretch (aryl ether)

~1020 Strong B-OH bend

~700 Strong C-Br stretch
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Note: Based on typical values for substituted phenylboronic acids.

Table 5: Predicted Mass Spectrometry Data

Parameter Value

Molecular Formula C₈H₁₀BBrO₃

Molecular Weight 244.88

Expected [M+H]⁺ 245.0/247.0 (due to ⁷⁹Br/⁸¹Br isotopes)

Expected [M-H]⁻ 243.0/245.0 (due to ⁷⁹Br/⁸¹Br isotopes)

Major Fragmentation Ion (m/z) [M-H₂O]⁺, [M-B(OH)₂]⁺, loss of ethoxy group

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern in an

approximate 1:1 ratio.

Experimental Protocols
Detailed methodologies for the synthesis and characterization of (3-Bromo-5-
ethoxyphenyl)boronic acid are provided below.

Synthesis Protocol: Lithiation and Borylation
This protocol is a general procedure for the synthesis of arylboronic acids from the

corresponding aryl bromides.

Reagents and Equipment:

1,3-Dibromo-5-ethoxybenzene

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (2 M)
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Diethyl ether

Magnesium sulfate (anhydrous)

Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g.,

nitrogen or argon)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and a nitrogen inlet, dissolve 1,3-dibromo-5-ethoxybenzene (1.0 equivalent)

in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while

maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again

maintaining the temperature at -78 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight.

Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous magnesium

sulfate.

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography to obtain (3-Bromo-
5-ethoxyphenyl)boronic acid.

Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of (3-Bromo-5-ethoxyphenyl)boronic acid in

approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). To minimize the formation

of boroxine (cyclic anhydride), which can complicate spectra, using a hydrogen-bond-

disrupting solvent like DMSO-d₆ is recommended. Transfer the solution to a 5 mm NMR

tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Referencing: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal

standard.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse program.

Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Referencing: Use the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) as the internal standard.

Infrared (IR) Spectroscopy:

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

(3-Bromo-5-ethoxyphenyl)boronic acid directly onto the ATR crystal. Apply pressure to

ensure good contact.
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Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to

sample analysis.

Mass Spectrometry (MS):

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Acquisition (Electrospray Ionization - ESI):

Instrument: A mass spectrometer equipped with an ESI source.

Mode: Positive and/or negative ion mode.

Infusion: Direct infusion or via liquid chromatography (LC).

Mass Range: m/z 50-500.

Data Analysis: Analyze the spectrum for the molecular ion peak(s) and the characteristic

isotopic pattern of bromine.

Visualizations
The following diagrams illustrate the general experimental workflow for the characterization of a

synthesized arylboronic acid and a typical application in a Suzuki-Miyaura cross-coupling

reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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